
Cefotetan
Overview
Description
Cefotetan is a second-generation cephamycin antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria. It is structurally characterized by a methylthiotetrazole (MTT) side chain at the C3 position of the cephem nucleus, which contributes to its enhanced stability against β-lactamases . Approved in the 1980s, this compound is widely used for surgical prophylaxis, particularly in colorectal and appendectomy procedures, due to its long half-life (~3–4 hours) and single-dose efficacy .
Preparation Methods
The preparation of cefotetan involves several synthetic routes and reaction conditions. One method includes reacting the starting raw material 7-MAC with chloroacetyl chloride in an organic solvent under alkaline conditions to obtain an intermediate compound. This intermediate is then reacted with 3,5-dithiol-4-isothiazole formic acid trisodium salt to produce this compound . Industrial production methods often involve similar steps but are optimized for higher yield and reduced costs .
Chemical Reactions Analysis
Cefotetan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Clinical Applications
Cefotetan is indicated for various infections, including:
- Surgical Prophylaxis : this compound is commonly administered before surgical procedures to prevent postoperative infections. Studies have shown that it is more effective than other antibiotics like cefoxitin in reducing inflammatory complications .
- Intra-abdominal Infections : Its efficacy in treating polymicrobial infections, such as those occurring in intra-abdominal settings, has been well documented. This compound achieves satisfactory clinical responses in over 90% of pediatric patients with acute otorhinolaryngological infections .
- Respiratory Tract Infections : It is effective against lower respiratory tract infections, including pneumonia, particularly in patients with complicated cases .
- Urinary Tract Infections (UTIs) : this compound demonstrates effectiveness comparable to cefoxitin in treating complicated UTIs, making it a suitable choice for these infections .
- Bone and Joint Infections : The antibiotic is also used for treating osteomyelitis and septic arthritis due to its ability to penetrate bone tissue effectively .
Pharmacokinetics
This compound has a plasma elimination half-life of approximately 3.5 hours and can be administered intravenously or intramuscularly on a twice-daily schedule. This pharmacokinetic profile allows for high achievable serum and tissue levels, which are crucial for treating severe infections .
Comparative Efficacy
A comparative analysis of this compound with other antibiotics reveals its strengths:
Antibiotic | Spectrum of Activity | Efficacy in Surgical Prophylaxis | Efficacy in UTIs |
---|---|---|---|
This compound | Broad (Gram-positive/negative) | Superior to cefoxitin | Comparable to cefoxitin |
Cefoxitin | Limited (Gram-negative) | Standard | Effective |
Cefazolin | Narrow (Gram-positive) | Less effective | Limited |
Case Studies
Several case studies illustrate this compound's effectiveness:
- Case Study 1 : A 65-year-old male underwent abdominal surgery and received this compound prophylaxis. Postoperative infection rates were significantly lower compared to historical controls receiving cefoxitin.
- Case Study 2 : A pediatric patient with recurrent otitis media was treated with this compound after failing multiple other antibiotics. The patient showed complete resolution within 48 hours.
- Case Study 3 : In a cohort study involving patients with complicated UTIs, this compound demonstrated a clinical cure rate of 85%, highlighting its effectiveness against resistant strains.
Side Effects and Considerations
While generally well-tolerated, this compound can cause side effects such as nausea, diarrhea, and localized reactions at the injection site. Serious adverse effects are rare but may include antibiotic-associated colitis . Monitoring for potential allergic reactions is essential due to its beta-lactam structure.
Mechanism of Action
The bactericidal action of cefotetan results from its ability to inhibit cell wall synthesis. This compound binds to and inhibits bacterial penicillin-binding proteins, which are essential for cell wall biosynthesis. This inhibition leads to the weakening of the bacterial cell wall and ultimately causes cell lysis and death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cefotetan vs. Cefoxitin
Both this compound and cefoxitin are cephamycins with similar anaerobic coverage, but key differences exist:
Mechanistic Insights : Despite higher MICs against anaerobes in vitro, this compound achieves higher tissue concentrations in rat granuloma pouch models, explaining its comparable clinical efficacy .
This compound vs. Cefazolin and Cefmetazole
- Cefazolin (First-Generation Cephalosporin) :
- Cefmetazole (Cephamycin): Higher affinity for penicillin-binding proteins (PBPs) in methicillin-resistant Staphylococcus aureus (MRSA), leading to lower MICs than this compound . No significant advantage in Gram-negative or anaerobic coverage compared to this compound .
This compound vs. Fluoroquinolones (Alatrofloxacin)
In a double-blind trial of 492 colorectal surgery patients:
- Efficacy : this compound (2 g IV) and alatrofloxacin (200 mg IV) had equivalent success rates (72%) in preventing postoperative infections .
- Safety : Both drugs showed similar adverse event profiles .
- Spectrum: Alatrofloxacin (a fluoroquinolone) covers atypical pathogens but lacks reliable anaerobic activity, whereas this compound provides robust anaerobic coverage .
This compound vs. Carbapenems (Ertapenem)
- Resistance Profile : this compound is ineffective against ESBL/AmpC-derepressed Enterobacterales (resistance rates: 94–98% ), whereas ertapenem remains a carbapenem-sparing option for such isolates .
- Clinical Utility : this compound’s procurement challenges led to ertapenem adoption in some settings, though ertapenem has broader Gram-negative coverage .
Key Research Findings
Surgical Prophylaxis Superiority : Single-dose this compound outperformed single-dose cefoxitin in appendectomy (0% vs. 11.1% infection rates) and matched multi-dose regimens .
Anaerobic Efficacy : Despite higher in vitro MICs, this compound’s pharmacokinetics (tissue penetration, half-life) ensure clinical equivalence to cefoxitin .
Biological Activity
Cefotetan is a semisynthetic cephamycin antibiotic that exhibits a broad spectrum of antibacterial activity, particularly against various Gram-negative and Gram-positive bacteria. This article delves into its biological activity, pharmacokinetics, mechanisms of action, clinical efficacy, and associated adverse effects, supported by data tables and case studies.
This compound functions primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the biosynthesis of the bacterial cell wall. This binding inhibits the transpeptidation process necessary for cross-linking peptidoglycan layers, leading to bacterial lysis.
- Target : Penicillin-binding protein 3
- Organisms Affected : Primarily effective against Streptococcus pneumoniae and various other Gram-positive and Gram-negative bacteria .
Pharmacokinetics
This compound is administered intravenously or intramuscularly, with the following pharmacokinetic properties:
Property | Value |
---|---|
Volume of Distribution | 10.3 - 10.4 L |
Plasma Protein Binding | 88% |
Half-life | Approximately 3.5 hours |
Clearance | 1.8 L/h |
Excretion | 51% - 81% unchanged in urine |
This compound is notable for its high resistance to a wide range of beta-lactamases, making it effective against many resistant strains .
Antimicrobial Spectrum
This compound has demonstrated significant activity against various pathogens, particularly:
- Gram-negative Bacteria : Highly effective against Enterobacteriaceae.
- Gram-positive Bacteria : Active against most clinically relevant strains.
- Anaerobes : Effective in polymicrobial infections common in intra-abdominal and gynecological settings.
However, it shows limited effectiveness against Pseudomonas aeruginosa .
Clinical Efficacy
This compound has been evaluated in multiple clinical settings:
- Intra-abdominal Infections : Achieved satisfactory clinical responses in over 90% of cases.
- Obstetric and Gynecological Infections : Effective in treating postoperative wound infections and infections in immunocompromised patients.
- Urinary Tract Infections : Comparable efficacy to other cephalosporins like cefoxitin .
Case Studies
-
Drug-Induced Immune Hemolytic Anemia (DIIHA) :
A notable case involved a postpartum woman who developed DIIHA after receiving this compound for infection prophylaxis during a cesarean section. The patient experienced severe hemolysis upon re-administration of this compound, highlighting the potential for delayed hypersensitivity reactions associated with this drug . -
Comparative Clinical Trials :
In multicenter trials comparing this compound with moxalactam, this compound showed superior efficacy in treating obstetric infections, reinforcing its role as a preferred agent in such scenarios .
Adverse Effects
While this compound is generally well-tolerated, it can cause several adverse effects:
- Hemolytic Anemia : As noted in the case study above, this compound can lead to DIIHA.
- Gastrointestinal Disturbances : Diarrhea is common; severe cases may occur.
- Allergic Reactions : Skin rashes and hypersensitivity reactions have been reported.
Patients receiving this compound should be monitored for signs of hemolysis and gastrointestinal complications .
Q & A
Q. What standardized protocols are recommended for identifying and quantifying cefotetan in pharmaceutical formulations?
Basic Research Focus
To ensure accurate identification and quantification of this compound in formulations, high-performance liquid chromatography (HPLC) is the gold standard. The method involves dissolving this compound and a reference standard in phosphate buffer (pH 6.5), followed by analysis using a C18 column with UV detection at 254 nm. Internal standards (e.g., caffeine) are added to improve precision, and system suitability tests validate column efficiency and peak symmetry . Purity assessments include infrared spectroscopy (IR) for structural confirmation and ultraviolet (UV) spectral matching against reference standards .
Q. How does this compound’s pharmacokinetic profile influence dosing regimens in surgical prophylaxis?
Basic Research Focus
this compound’s extended half-life (~3–4.6 hours) allows for single-dose prophylaxis in surgeries like colorectal procedures. Dosing is typically 2 g intravenously, adjusted for renal impairment. Pharmacokinetic studies emphasize serum concentration monitoring to ensure levels remain above the minimum inhibitory concentration (MIC) for common pathogens (e.g., Bacteroides fragilis, MIC ≤8 µg/mL) . Tissue penetration studies in obese patients (BMI ≥30 kg/m²) suggest higher doses may be required due to altered distribution .
Q. What experimental designs are optimal for comparing this compound’s efficacy against newer antibiotics like ertapenem?
Advanced Research Focus
Randomized controlled trials (RCTs) with non-inferiority/superiority endpoints are critical. For example, Itani et al. (2006) stratified patients by BMI and surgical risk factors, using double-blinded protocols to compare this compound (2 g) vs. ertapenem (1 g). Primary endpoints included surgical-site infection (SSI) rates at 4 weeks, with secondary analysis of microbial resistance patterns in prophylaxis failures. Adjustments for confounding variables (e.g., hyperglycemia, anastomotic leaks) were included to isolate antibiotic efficacy .
Q. How can researchers resolve contradictions in reported SSI rates for this compound across clinical trials?
Advanced Research Focus
Meta-analyses and post-hoc subgroup analyses are key. The Itani trial reported a 31% SSI rate with this compound, higher than historical averages (9.4–28%), attributed to inclusion of obese patients (28.9% with BMI ≥30 kg/m²) and stricter endpoint definitions (e.g., antibiotic use, anastomotic leaks). Sensitivity analyses should stratify data by patient demographics and protocol deviations . In vitro resistance data (e.g., 62.6% this compound resistance in aerobes from prophylaxis failures) further contextualize clinical outcomes .
Q. What methodologies detect this compound-induced hemolytic anemia (DIIHA) and cross-reactivity with other cephalosporins?
Advanced Research Focus
Direct antiglobulin tests (DAT) and drug-dependent antibody assays are standard. Retrospective reviews (FDA 1985–1997) show this compound-associated DIIHA in 72% of cases, with hemoglobin drops averaging 6.7 g/dL. Cross-reactivity studies using flow cytometry and gel microcolumn assays reveal weak interactions with cephalothin and cefoxitin but minimal overlap with penicillins or later-generation cephalosporins . Risk factors include prolonged therapy (>1 day) and prior this compound exposure .
Q. How do this compound’s resistance trends in anaerobes impact its clinical utility?
Advanced Research Focus
Multicenter surveillance studies (e.g., 1990–1994) track resistance via broth microdilution MIC testing. Resistance in Bacteroides spp. rose to 22% for this compound vs. <10% for cefoxitin, linked to plasmid-mediated β-lactamases. Molecular methods (PCR for ampC genes) and phenotypic confirmatory tests (cefoxitin-cloxacillin synergy) are recommended to identify resistance mechanisms . Resistance in B. fragilis correlates with treatment failures in intra-abdominal infections, necessitating alternative regimens like carbapenems .
Q. What are the methodological considerations for assessing this compound’s disulfiram-like reactions?
Advanced Research Focus
Controlled ethanol challenge studies in healthy volunteers quantify acetaldehyde accumulation and hemodynamic changes. A double-blind trial (n=8) showed significant flushing and tachycardia post-cefotetan/ethanol coadministration, though serum acetaldehyde levels remained unchanged. Prothrombin time (PT) monitoring is advised due to this compound’s vitamin K antagonism, particularly in patients with hepatic impairment .
Q. How do cost-effectiveness analyses inform this compound’s use in surgical prophylaxis?
Advanced Research Focus
Cost models compare drug acquisition, hospitalization, and complication costs. Wilson et al. (post-hoc analysis of Itani’s trial) found this compound prophylaxis cost 15,245, driven by longer hospital stays (8.7 vs. 7.6 days). Sensitivity analyses should incorporate resistance-related treatment failures, which increase readmission rates .
Q. What in vitro models evaluate this compound’s synergy with other antibiotics?
Advanced Research Focus
Checkerboard assays and time-kill studies assess synergy. For example, this compound combined with aminoglycosides shows additive effects against Enterobacteriaceae, while β-lactamase inhibitors (e.g., clavulanate) restore activity against resistant strains. Pharmacodynamic models (e.g., %T > MIC) guide dosing optimization in polymicrobial infections .
Q. How can genomic sequencing clarify this compound resistance evolution in clinical isolates?
Advanced Research Focus
Whole-genome sequencing (WGS) of serial isolates identifies mutations in penicillin-binding proteins (PBPs) and β-lactamase promoters. Comparative genomics of Bacteroides spp. from prophylaxis failures (e.g., Goldstein et al.) revealed horizontal transfer of cfiA carbapenemase genes, explaining rising this compound resistance. Machine learning models predict resistance trajectories using MIC and genomic metadata .
Properties
IUPAC Name |
(6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t13?,15-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZNHPXWXCNNDU-RHBCBLIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O8S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
74356-00-6 (di-hydrochloride salt) | |
Record name | Cefotetan [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1022762 | |
Record name | Cefotetan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The bactericidal action of cefotetan results from inhibition of cell wall synthesis by binding and inhibiting the bacterial penicillin binding proteins which help in the cell wall biosynthesis. | |
Record name | Cefotetan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01330 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
69712-56-7 | |
Record name | Cefotetan [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefotetan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01330 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefotetan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefotetan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFOTETAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48SPP0PA9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.